N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine
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Overview
Description
N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with an oxazole ring and a Boc-protected amine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine typically involves multi-step organic reactions One common method includes the formation of the oxazole ring followed by the fusion with the quinoline ringSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
- 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones .
Uniqueness
N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine is unique due to its specific structural features, including the Boc-protected amine group and the fused oxazole-quinoline ring system. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
tert-butyl N-([1,3]oxazolo[4,5-c]quinolin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H17N3O3/c1-16(2,3)22-15(20)18-9-13-19-12-8-17-11-7-5-4-6-10(11)14(12)21-13/h4-8H,9H2,1-3H3,(H,18,20) |
InChI Key |
LQERQTPHSZZCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(O1)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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